2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method for synthesizing benzofuran derivatives, including 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile, involves the nitration of benzofuran compounds. This process can be carried out using nitrating agents such as nitric acid (HNO3) and acetic anhydride (Ac2O) under controlled conditions .
Industrial Production Methods
Industrial production of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their biological effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)benzofuran: A structurally similar compound with similar biological activities.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with distinct chemical properties and applications.
3-Amino-1-benzofuran-2-yl(2-nitrophenyl)methanone: A related compound with potential biological activities.
Uniqueness
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile is unique due to its specific structural features, such as the presence of a nitrophenoxy group and a carbonitrile group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research and industrial applications .
Biological Activity
2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile (CAS No. 90178-99-7) is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C21H12N2O4, with a molecular weight of 356.331 g/mol. The structure includes a benzofuran core substituted with a nitrophenoxy group and a carbonitrile moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitro-substituted phenyl compounds often demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against these pathogens .
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 6.25 | E. coli |
Compound B | 8.5 | S. aureus |
Compound C | 10 | Candida albicans |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays demonstrated that related compounds significantly reduced the production of nitric oxide (NO) in macrophage cell lines, indicating a promising avenue for treating inflammatory diseases .
Anticancer Activity
Recent investigations into the anticancer properties of benzofuran derivatives suggest that they can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitrophenyl compounds, including those with similar structures to our compound of interest. The results indicated that the presence of the nitro group significantly enhances antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In a study focusing on anticancer properties, researchers tested several benzofuran derivatives against MCF-7 breast cancer cells. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
Properties
CAS No. |
90178-99-7 |
---|---|
Molecular Formula |
C21H12N2O4 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-[4-(4-nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C21H12N2O4/c22-13-14-1-10-20-16(11-14)12-21(27-20)15-2-6-18(7-3-15)26-19-8-4-17(5-9-19)23(24)25/h1-12H |
InChI Key |
CUXVQFXOEKEYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C#N)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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